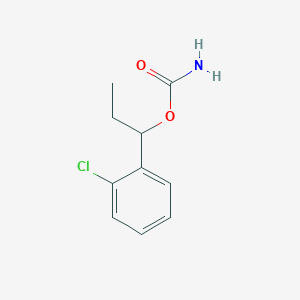
1-(2-Chlorophenyl)propyl carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)propyl carbamate, also known as Felbamate, is a carbamate derivative that has been used as an anticonvulsant medication. It was first synthesized in the 1970s and was approved by the US Food and Drug Administration (FDA) in 1993. Felbamate has been used to treat various types of seizures, including partial seizures and Lennox-Gastaut syndrome.
Mécanisme D'action
The exact mechanism of action of 1-(2-Chlorophenyl)propyl carbamate is not fully understood. However, it is believed to act on multiple neurotransmitter systems, including gamma-aminobutyric acid (GABA), glutamate, and glycine. 1-(2-Chlorophenyl)propyl carbamate has been shown to enhance GABA-mediated inhibition and inhibit glutamate-mediated excitation.
Effets Biochimiques Et Physiologiques
1-(2-Chlorophenyl)propyl carbamate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which can help to reduce seizure activity. 1-(2-Chlorophenyl)propyl carbamate has also been shown to decrease the levels of glutamate in the brain, which can help to reduce excitotoxicity. In addition, 1-(2-Chlorophenyl)propyl carbamate has been shown to have antioxidant properties, which can help to protect the brain from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Chlorophenyl)propyl carbamate has a number of advantages for use in lab experiments. It has a well-established mechanism of action and has been extensively studied for its anticonvulsant properties. 1-(2-Chlorophenyl)propyl carbamate is also relatively easy to synthesize and is readily available. However, there are also some limitations to the use of 1-(2-Chlorophenyl)propyl carbamate in lab experiments. It has been associated with a number of side effects, including liver failure and aplastic anemia, which can limit its use in some experiments.
Orientations Futures
There are a number of future directions for research on 1-(2-Chlorophenyl)propyl carbamate. One area of research is the potential use of 1-(2-Chlorophenyl)propyl carbamate in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of research is the development of new analogs of 1-(2-Chlorophenyl)propyl carbamate that may have improved efficacy and fewer side effects. Finally, there is a need for further research into the mechanism of action of 1-(2-Chlorophenyl)propyl carbamate, which may help to identify new targets for the treatment of neurological disorders.
Méthodes De Synthèse
1-(2-Chlorophenyl)propyl carbamate is synthesized by the reaction of 2-chlorophenyl isocyanate with 1-bromopropane in the presence of a base. The reaction produces 1-(2-chlorophenyl)propyl isocyanate, which is then reacted with ethanolamine to produce 1-(2-Chlorophenyl)propyl carbamate.
Applications De Recherche Scientifique
1-(2-Chlorophenyl)propyl carbamate has been extensively studied for its anticonvulsant properties. It has been shown to be effective in treating various types of seizures, including partial seizures and Lennox-Gastaut syndrome. 1-(2-Chlorophenyl)propyl carbamate has also been studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Propriétés
Numéro CAS |
1690-33-1 |
|---|---|
Nom du produit |
1-(2-Chlorophenyl)propyl carbamate |
Formule moléculaire |
C10H12ClNO2 |
Poids moléculaire |
213.66 g/mol |
Nom IUPAC |
1-(2-chlorophenyl)propyl carbamate |
InChI |
InChI=1S/C10H12ClNO2/c1-2-9(14-10(12)13)7-5-3-4-6-8(7)11/h3-6,9H,2H2,1H3,(H2,12,13) |
Clé InChI |
VCZXDPUECVELRF-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1Cl)OC(=O)N |
SMILES canonique |
CCC(C1=CC=CC=C1Cl)OC(=O)N |
Synonymes |
Carbamic acid o-chloro-α-ethylbenzyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



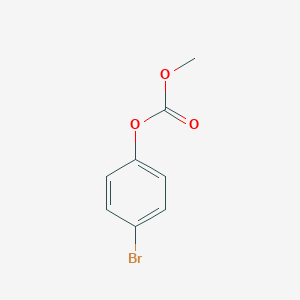
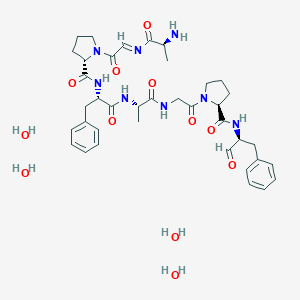
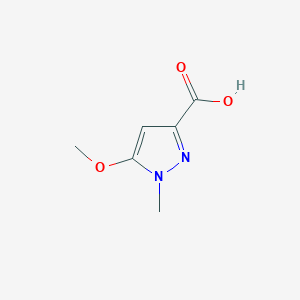
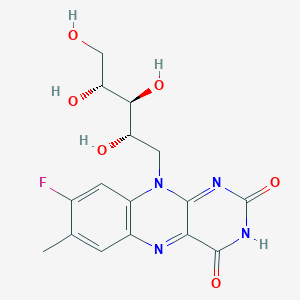
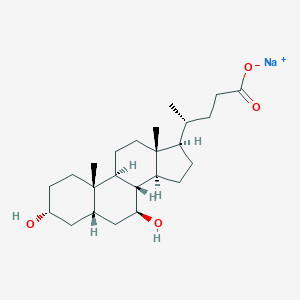
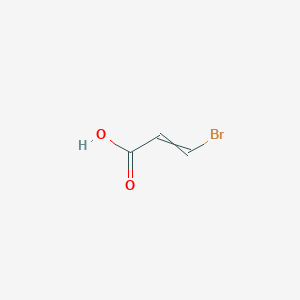
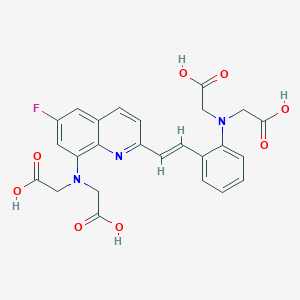
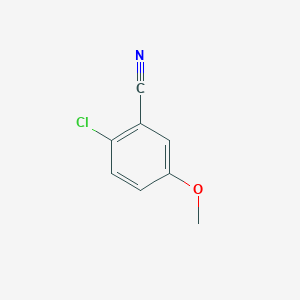
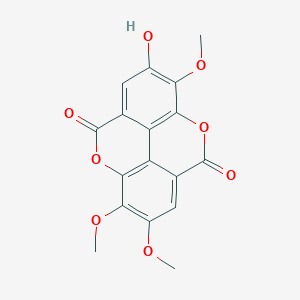
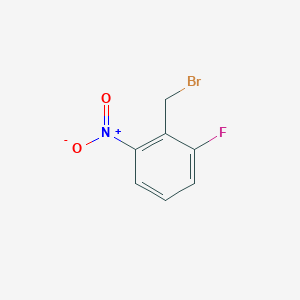


![1-Methyloctahydropyrrolo[3,4-B]pyrrole](/img/structure/B159061.png)
